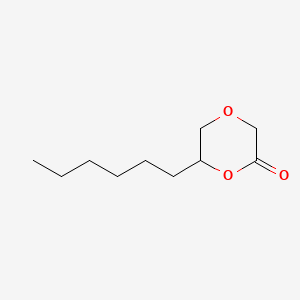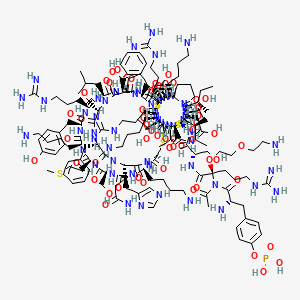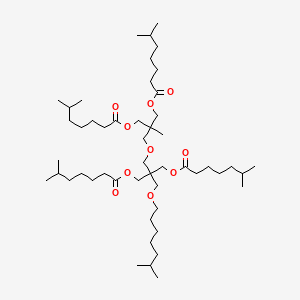
Nepaprazole sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nepaprazole sodium involves the reaction of benzimidazole derivatives with sulfinyl compounds under controlled conditions. The key steps include:
Formation of Benzimidazole Core: This involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Sulfinylation: The benzimidazole core is then reacted with sulfinyl chlorides in the presence of a base to introduce the sulfinyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions under stringent quality control measures to ensure the purity and efficacy of the final product. The process includes:
Raw Material Sourcing: High-purity reagents are sourced to minimize impurities.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The product is purified using techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Nepaprazole sodium undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Nepaprazole sodium has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study proton pump inhibitors and their interactions with gastric enzymes.
Biology: Investigated for its effects on cellular processes related to acid secretion and enzyme inhibition.
Medicine: Explored for its potential in treating acid-related disorders and its pharmacokinetics in human subjects.
Industry: Utilized in the development of new formulations for better drug delivery and efficacy.
Mecanismo De Acción
Nepaprazole sodium exerts its effects by inhibiting the H+/K±ATPase enzyme system at the secretory surface of gastric parietal cells. This inhibition blocks the final step in gastric acid production, leading to a significant reduction in acid secretion. The binding of this compound to the enzyme is irreversible, resulting in prolonged suppression of acid secretion .
Comparación Con Compuestos Similares
- Omeprazole
- Pantoprazole
- Lansoprazole
- Esomeprazole
- Rabeprazole
Nepaprazole sodium stands out due to its unique molecular structure, which may contribute to its distinct pharmacological properties and potential advantages in treating acid-related disorders.
Propiedades
Número CAS |
157564-11-9 |
|---|---|
Fórmula molecular |
C18H18N3NaO2S |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
sodium;(9R)-9-[(S)-benzimidazol-1-id-2-ylsulfinyl]-4-methoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine |
InChI |
InChI=1S/C18H18N3O2S.Na/c1-23-15-10-11-19-17-12(15)6-2-5-9-16(17)24(22)18-20-13-7-3-4-8-14(13)21-18;/h3-4,7-8,10-11,16H,2,5-6,9H2,1H3;/q-1;+1/t16-,24+;/m1./s1 |
Clave InChI |
LDRXBZROLSTTFO-AUALFVNHSA-N |
SMILES isomérico |
COC1=C2CCCC[C@H](C2=NC=C1)[S@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
SMILES canónico |
COC1=C2CCCCC(C2=NC=C1)S(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)








![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B12777967.png)

